![molecular formula C18H15F3N2O2S B2366821 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034263-47-1](/img/structure/B2366821.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

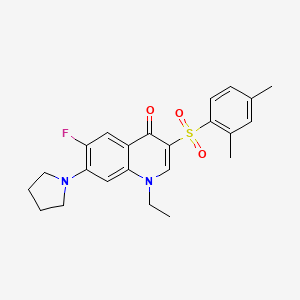

“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound. It contains a benzothiophene moiety, which is a polycyclic aromatic compound with a fused benzene and thiophene ring . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The benzothiophene moiety would contribute to the compound’s aromaticity and potentially its photophysical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Scientific Research Applications

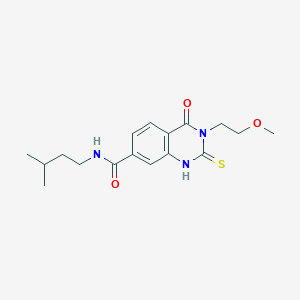

Antimicrobial and Fungicidal Activities

- Research on nicotinic acid derivatives, including similar structures to the specified compound, demonstrates significant antimicrobial and fungicidal activities. For example, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been synthesized and showed promising in vitro antimicrobial screening against several bacterial and fungal species (Patel & Shaikh, 2010). Additionally, N-(thiophen-2-yl) nicotinamide derivatives have been found to exhibit excellent fungicidal activities, surpassing some commercial fungicides in effectiveness against cucumber downy mildew (Wu et al., 2022).

Antiproliferative and Apoptosis-Inducing Agents

- A series of benzothiazole derivatives, closely related to the target compound, were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Notably, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide showed significantly improved antiproliferative activity and induced apoptosis in cancer cells (Zhang et al., 2018).

Corrosion Inhibition

- Nicotinamide derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution, suggesting potential industrial applications in protecting metals against corrosion (Chakravarthy et al., 2014).

Hydrogel Formation

- The study on the formation of hydrogels by pyridyl amides derived from nicotinic and isonicotinic acids, including compounds like N-(4-pyridyl)isonicotinamide, reveals the potential for creating novel materials for pharmaceutical and biomedical applications (Kumar et al., 2004).

Anticancer and Tubulin Polymerization Inhibitors

- N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, through the structure-activity relationship, have been identified as potent anticancer agents by inhibiting tubulin polymerization, a critical process in cancer cell division (Kamal et al., 2014).

Herbicidal Activity

- A study on N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated notable herbicidal activity against various weeds, indicating the potential use of nicotinamide derivatives in agricultural applications (Yu et al., 2021).

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c1-17(25,15-8-11-4-2-3-5-13(11)26-15)10-23-16(24)12-6-7-14(22-9-12)18(19,20)21/h2-9,25H,10H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGYJAUUIGREJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)